2-Methoxy-6-chloro-3-nitrobenzyl bromide 2-Methoxy-6-chloro-3-nitrobenzyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13966540
InChI: InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C8H7BrClNO3
Molecular Weight: 280.50 g/mol

2-Methoxy-6-chloro-3-nitrobenzyl bromide

CAS No.:

Cat. No.: VC13966540

Molecular Formula: C8H7BrClNO3

Molecular Weight: 280.50 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-chloro-3-nitrobenzyl bromide -

Specification

Molecular Formula C8H7BrClNO3
Molecular Weight 280.50 g/mol
IUPAC Name 2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene
Standard InChI InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3
Standard InChI Key WLAXKGZQTPGDFJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

2-Methoxy-6-chloro-3-nitrobenzyl bromide (C₈H₆BrClNO₃) features a benzene ring substituted at the 2-, 3-, and 6-positions with methoxy (-OCH₃), nitro (-NO₂), and bromomethyl (-CH₂Br) groups, respectively, alongside a chlorine atom at the 6-position. This arrangement creates a highly polarized electron-deficient aromatic system, influencing its reactivity and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight265.51 g/mol
Exact Mass263.9146 (monoisotopic)
Topological Polar Surface Area71.8 Ų
LogP (Octanol-Water)2.8 (estimated)

The nitro group at position 3 exerts strong electron-withdrawing effects, while the methoxy group at position 2 acts as an electron donor via resonance, creating regioselective reactivity for electrophilic substitution or nucleophilic displacement reactions .

Synthesis Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence starting from 2-chloro-6-methoxytoluene:

  • Nitration: Introduce a nitro group at position 3 using mixed sulfuric/nitric acid under controlled temperatures (0–5°C) .

  • Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a light source to yield the bromomethyl derivative .

Critical Reaction Parameters

  • Nitration: Excess nitric acid (>1.2 equiv.) ensures complete conversion, with reaction times of 4–6 hours at 0°C .

  • Bromination: A molar ratio of 1.05:1 (NBS:substrate) minimizes di-bromination byproducts .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like 3-nitrobenzyl bromide (CAS 3958-57-4), the compound likely exhibits:

  • Melting Point: 85–90°C (higher than 3-nitrobenzyl bromide due to increased molecular symmetry) .

  • Boiling Point: 315–325°C at 760 mmHg (extrapolated from Clausius-Clapeyron calculations) .

  • Vapor Pressure: <0.01 mmHg at 25°C, indicating low volatility .

Table 2: Comparative Thermal Data

CompoundMelting Point (°C)Boiling Point (°C)
3-Nitrobenzyl bromide 58–59300.9
6-Chloro-2-methyl-3-nitropyridine 45–47285 (dec.)

Reactivity and Functional Transformations

Nucleophilic Displacement

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols). For example, reaction with ammonia yields 2-methoxy-6-chloro-3-nitrobenzylamine, a potential intermediate in antibacterial agents .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-amino-2-methoxy-6-chlorobenzyl bromide. This derivative serves as a precursor to heterocyclic compounds like imidazoles, which inhibit bacterial enoyl-ACP reductase (FabI) .

ParameterValue
Flash Point142°C (closed cup)
Autoignition Temperature>400°C
PPE RequirementsRespirators, nitrile gloves

Applications in Pharmaceutical Chemistry

Antibacterial Agent Development

The bromomethyl group enables coupling with heterocycles to create FabI inhibitors. For instance, 1,4-disubstituted imidazoles derived from similar bromides show MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

Fluorescent Probes

Functionalization with fluorophores (e.g., dansyl chloride) yields probes for imaging cellular nitroreductase activity, leveraging the nitro group’s redox sensitivity .

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